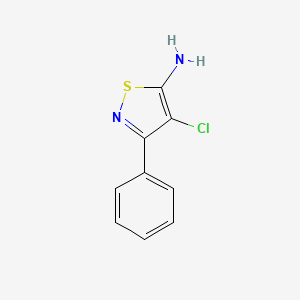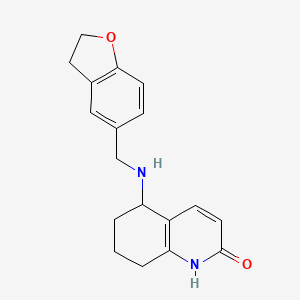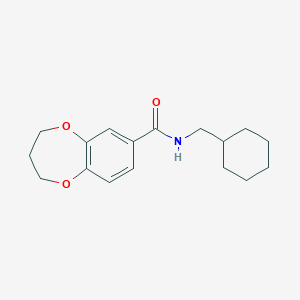
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum of cells and has been implicated in various physiological processes. BD-1063 has been used in scientific research to investigate the role of the sigma-1 receptor in these processes.
作用机制
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective antagonist of the sigma-1 receptor. This means that N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide binds to the sigma-1 receptor and prevents it from carrying out its normal function. The exact mechanism of action of the sigma-1 receptor is not fully understood, but it is thought to be involved in various cellular processes, such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to reduce pain perception in animal models, suggesting that the sigma-1 receptor may be involved in pain signaling. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to impair memory formation in animal models, suggesting that the sigma-1 receptor may be involved in learning and memory processes.
实验室实验的优点和局限性
One advantage of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in scientific research is its selectivity for the sigma-1 receptor. This means that researchers can investigate the role of the sigma-1 receptor specifically, without interfering with other cellular processes. However, one limitation of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is that it may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and the sigma-1 receptor. For example, researchers could investigate the role of the sigma-1 receptor in other physiological processes, such as inflammation or metabolism. Researchers could also investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Parkinson's disease or depression. Additionally, researchers could investigate the structure and function of the sigma-1 receptor in more detail, which could lead to the development of more selective and potent sigma-1 receptor antagonists.
合成方法
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been described in a scientific publication by researchers who synthesized N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide for the first time.
科学研究应用
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in scientific research to investigate the role of the sigma-1 receptor in various physiological processes. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of the sigma-1 receptor in pain perception, memory formation, and drug addiction. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used to investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Alzheimer's disease and cancer.
属性
IUPAC Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h7-8,11,13H,1-6,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZLYFRDLUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

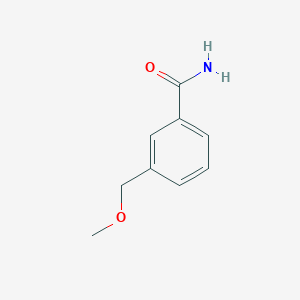

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
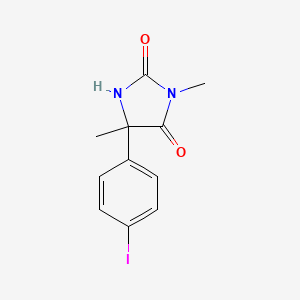
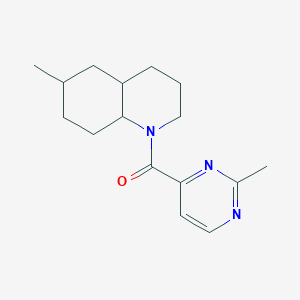
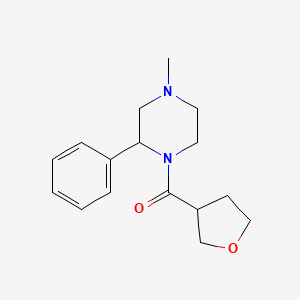
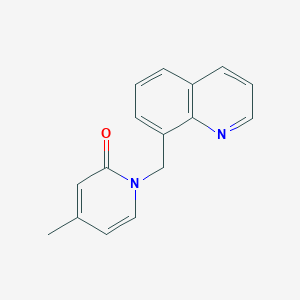
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
